

(7R)-Elisrasib for pancreatic cancer research

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An In-Depth Technical Guide to **(7R)-Elisrasib** for Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a 5-year survival rate lingering below 13%.^[1] A key driver of this disease is the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene, which is mutated in over 90% of PDAC cases.^{[2][3]} These mutations, most commonly at the G12 codon, lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling that promotes cell proliferation, survival, and metastasis.^{[4][5]}

For decades, KRAS was considered "undruggable." However, the discovery of a switch II pocket in the KRAS G12C mutant protein has enabled the development of specific covalent inhibitors. **(7R)-Elisrasib** (also known as Elisrasib or D3S-001) is a next-generation, orally bioavailable, covalent inhibitor specifically targeting the KRAS G12C mutation.^{[6][7]} It has demonstrated high potency and selectivity, showing significant promise in preclinical and clinical settings for KRAS G12C-mutant solid tumors, including pancreatic cancer.^{[6][8]} This guide provides a comprehensive technical overview of **(7R)-Elisrasib**, its mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to its evaluation in pancreatic cancer research.

Mechanism of Action

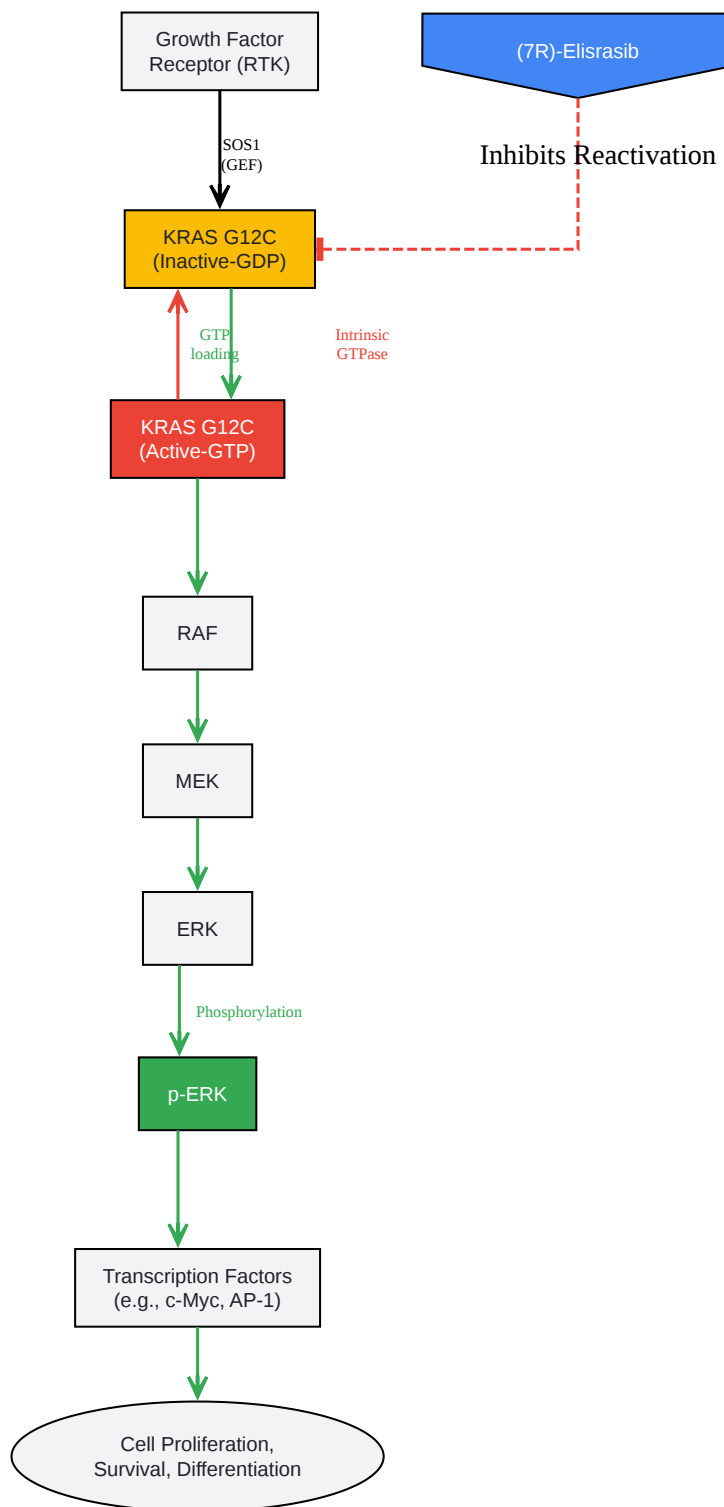
(7R)-Elisrasib functions by selectively and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[9] This covalent bond traps the KRAS G12C protein in its inactive, GDP-bound state.[9][10] A crucial aspect of this mechanism is that KRAS G12C is not permanently locked in an active state but undergoes nucleotide cycling; its intrinsic GTPase activity allows it to return to the inactive GDP-bound form, which is the conformation targeted by Elisrasib.[9][10] By locking KRAS G12C in this "off" state, Elisrasib prevents its reactivation by guanine nucleotide exchange factors (GEFs) like SOS1, thereby blocking downstream signal transduction.[9] This targeted inhibition halts the aberrant signaling that drives tumor cell proliferation and survival.[6]

Core Signaling Pathways

The constitutive activation of KRAS G12C drives oncogenesis primarily through two key downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[4]

MAPK/ERK Signaling Pathway

The Raf-MEK-ERK cascade is a central effector of KRAS signaling.[11][12] Activated, GTP-bound KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2.[4] Activated MEK then phosphorylates ERK1/2, which translocates to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and survival.[12][13] By inhibiting KRAS G12C, **(7R)-Elisrasib** effectively suppresses the phosphorylation of ERK, a key biomarker of target engagement.[7][14]

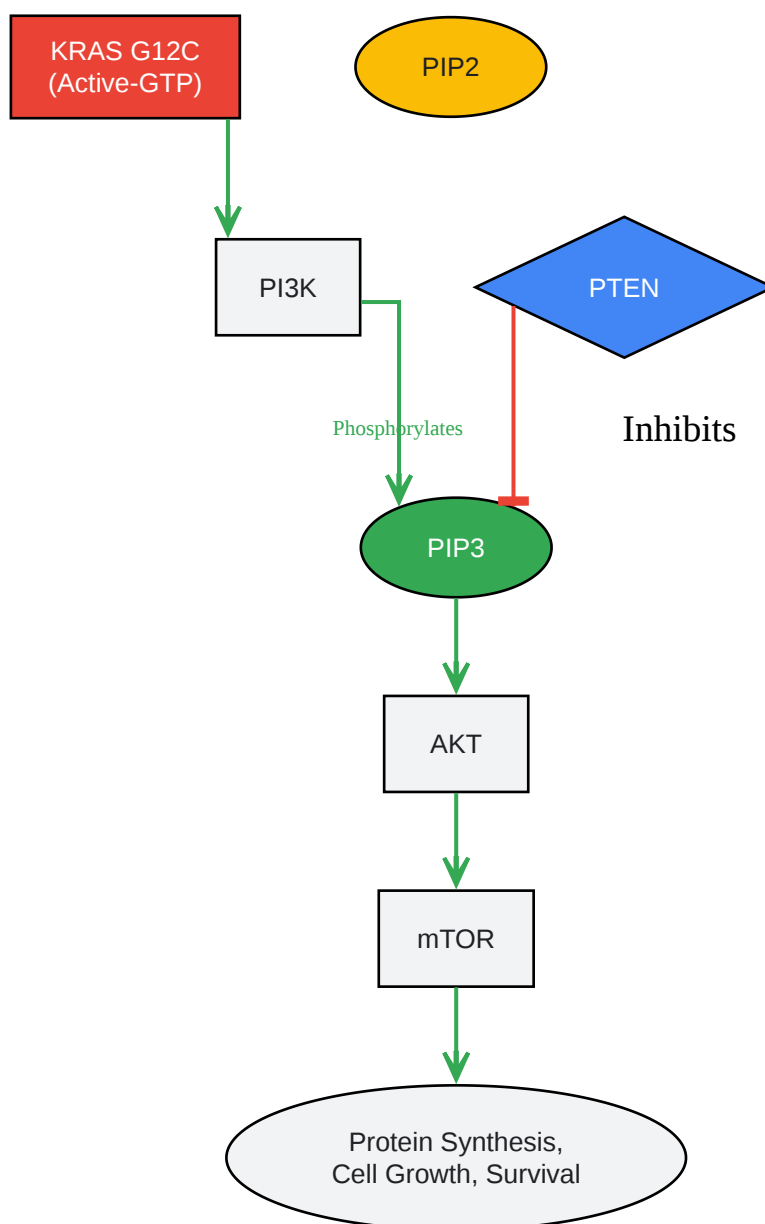


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Caption: KRAS/MAPK signaling cascade and the inhibitory action of (7R)-Elisrasib.

PI3K/AKT/mTOR Signaling Pathway

Active KRAS also stimulates the PI3K/AKT/mTOR pathway, another critical axis for cell growth and survival.[4][15] Activated KRAS recruits and activates Phosphoinositide 3-kinase (PI3K), which converts PIP2 to PIP3.[16] This leads to the activation of AKT, which in turn activates mTOR (mammalian target of rapamycin), a key regulator of protein synthesis and cell growth.[17] Hyperactivation of this pathway is a known mechanism of resistance to MAPK pathway inhibitors, making it a critical consideration in therapeutic strategies.[18][19]



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Caption: The PI3K/AKT/mTOR pathway, a key downstream effector of activated KRAS.

Preclinical Data

(7R)-Elisrasib has demonstrated superior potency and target engagement compared to first-generation KRAS G12C inhibitors in preclinical models.[\[7\]](#)

In Vitro Efficacy

Elisrasib shows potent anti-proliferative activity in cancer cell lines harboring the KRAS G12C mutation, including the pancreatic cancer cell line MIA-PaCa-2. It exhibits minimal to no effect on cell lines without this specific mutation, highlighting its selectivity.[\[14\]](#)

Cell Line	Cancer Type	KRAS G12C Status	(7R)-Elisrasib (D3S-001) IC ₅₀ (nM)	Reference(s)
MIA-PaCa-2	Pancreatic Cancer	G12C Mutant	0.44	[6]
NCI-H358	Lung Cancer	G12C Mutant	0.6	[6]

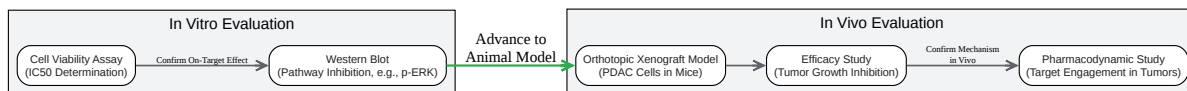
Table 1: Anti-proliferative activity of **(7R)-Elisrasib** in KRAS G12C mutant cell lines.

In Vivo Efficacy

In animal models, Elisrasib has shown significant dose-dependent anti-tumor activity. In a KRAS G12C-mutant mouse syngeneic model, treatment with Elisrasib led to a high rate of durable complete remission.[\[14\]](#) Combination therapy with an anti-PD-1 antibody further increased this remission rate, suggesting an induction of a memory T-cell response.[\[14\]](#)

Experimental Protocols & Workflow

Evaluating a targeted inhibitor like **(7R)-Elisrasib** requires a systematic approach, from cellular assays to in vivo models.



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Caption: A typical preclinical workflow for evaluating a targeted KRAS inhibitor.

Protocol: Cell Viability Assay (IC₅₀ Determination)

This protocol determines the concentration of an inhibitor required to reduce cell viability by 50%.

- Cell Seeding:
 - Culture KRAS G12C-mutant pancreatic cancer cells (e.g., MIA-PaCa-2) in complete medium (e.g., DMEM with 10% FBS).
 - Trypsinize, count, and seed 3,000-5,000 cells per well into a 96-well plate. Incubate overnight (37°C, 5% CO₂).
- Compound Treatment:
 - Prepare a 10-point, 3-fold serial dilution of **(7R)-Elisrasib** in culture medium. Include a DMSO vehicle control.
 - Add the diluted compound to the appropriate wells and incubate for 72-120 hours.[\[20\]](#)
- Data Acquisition:
 - Equilibrate the plate to room temperature.
 - Add a cell viability reagent (e.g., CellTiter-Glo®) to each well, which measures ATP levels. [\[20\]](#)

- Mix on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.[\[20\]](#)
- Read luminescence using a plate reader.
- Data Analysis:
 - Normalize luminescence values to the DMSO control wells.
 - Plot normalized viability vs. log-transformed inhibitor concentration and fit a non-linear regression curve to calculate the IC₅₀ value.

Protocol: Western Blot for p-ERK Inhibition

This assay measures the phosphorylation status of ERK to confirm on-target pathway inhibition.[\[21\]](#)

- Sample Preparation:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with varying concentrations of **(7R)-Elisrasib** (e.g., 0.1 nM to 100 nM) for 2-4 hours. Include a DMSO control.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[\[21\]](#)
 - Collect lysate, centrifuge to pellet debris, and determine protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer:
 - Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.[\[22\]](#)
 - Transfer separated proteins to a PVDF membrane.
- Immunoblotting:

- Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST.[21]
- Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (p-ERK).[22]
- Wash the membrane with TBST and incubate for 1 hour with an HRP-conjugated secondary antibody.[21]
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Normalization:
 - Strip the membrane using a mild stripping buffer.[23]
 - Re-probe the membrane with a primary antibody for total ERK to serve as a loading control.
 - Quantify band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal for each sample.[22]

Protocol: Orthotopic Pancreatic Cancer Xenograft Study

This in vivo model assesses the anti-tumor efficacy of a compound in a more clinically relevant setting than subcutaneous models.[24][25][26]

- Animal Model:
 - Use immunodeficient mice (e.g., Athymic Nude or NOD/SCID), 6-8 weeks old.[24]
- Cell Preparation and Implantation:
 - Harvest $1-2 \times 10^6$ MIA-PaCa-2 cells and resuspend in 20-30 μ L of a 1:1 mixture of PBS and Matrigel.[24][27]
 - Anesthetize the mouse and, using ultrasound guidance, carefully inject the cell suspension directly into the pancreas.[25][27] This minimally invasive technique improves reproducibility and animal welfare.[24]

- Tumor Monitoring and Treatment:
 - Monitor tumor growth weekly using ultrasound imaging.[\[25\]](#)
 - Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, Elisrasib at 10 mg/kg, Elisrasib at 30 mg/kg).
 - Administer treatment daily via oral gavage. Monitor tumor volume and animal body weight 2-3 times per week.
- Endpoint and Analysis:
 - At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
 - Excise tumors, measure final weight and volume, and process for further analysis (e.g., Western blot for p-ERK, immunohistochemistry).
 - Compare tumor growth inhibition between treated and vehicle groups to determine efficacy.

Clinical Data

(7R)-Elisrasib (D3S-001) is currently being evaluated in a global Phase I/II clinical trial (NCT05410145) for patients with advanced solid tumors harboring a KRAS G12C mutation.[\[14\]](#) Early results have been highly encouraging, particularly in pancreatic cancer.

In a Phase Ia/Ib study, Elisrasib demonstrated a high objective response rate (ORR) and disease control rate (DCR) in KRAS G12C inhibitor-naïve patients across multiple tumor types.
[\[8\]](#)

Cancer Type	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Patient Cohort	Reference(s)
Pancreatic Cancer	75%	Not Reported	KRAS G12C+	[8]
All Solid Tumors	73.5%	Not Reported	KRAS G12C+	[8]

Table 2: Preliminary Clinical Efficacy of **(7R)-Elisrasib** in KRAS G12C-Mutant Cancers.

The safety profile was reported as manageable.[2] These results compare favorably to first-generation inhibitors in this heavily pretreated patient population and underscore the potential of this next-generation agent.[28][29]

Conclusion and Future Directions

(7R)-Elisrasib is a highly potent and selective next-generation KRAS G12C inhibitor that has demonstrated significant promise in both preclinical models and early-phase clinical trials for pancreatic cancer. Its ability to achieve rapid and near-complete target inhibition translates to robust anti-tumor activity.[7][14]

Future research will focus on several key areas:

- **Combination Therapies:** Exploring combinations with inhibitors of parallel or downstream pathways (e.g., PI3K/AKT inhibitors) or with immunotherapy to overcome potential resistance mechanisms and enhance efficacy.[14][19]
- **Resistance Mechanisms:** Investigating the genetic and non-genetic mechanisms that lead to acquired resistance to provide a rationale for subsequent lines of therapy.
- **Broader Patient Populations:** While KRAS G12C accounts for only 1-2% of pancreatic cancers, the success of Elisrasib provides a strong rationale for developing inhibitors against other prevalent KRAS mutations like G12D and G12V, which are far more common in PDAC. [1][2]

The development of **(7R)-Elisrasib** represents a significant step forward in the quest for effective targeted therapies for pancreatic cancer, offering a new beacon of hope for a patient population with limited treatment options.

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